Vitamin B15

Übersicht

Beschreibung

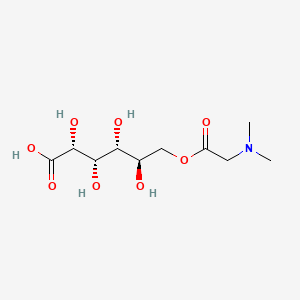

Vitamin B15 is a useful research compound. Its molecular formula is C10H19NO8 and its molecular weight is 281.261. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to Vitamin B15

This compound, also known as pangamic acid, is a compound that has been studied for its potential therapeutic applications, particularly in the fields of sports medicine, cardiology, and detoxification. Despite its classification as a vitamin, its efficacy and safety remain subjects of debate within the scientific community. This article aims to explore the various applications of this compound, supported by comprehensive data tables and documented case studies.

Athletic Performance Enhancement

Research indicates that this compound may enhance physical performance by improving energy metabolism and reducing lactate accumulation during strenuous exercise. In animal studies, administration of this compound resulted in increased glycogen levels in skeletal muscles and enhanced endurance during stress tests such as swimming . A human study involving athletes showed that doses of 100 or 300 mg of calcium pangamate led to lower serum lactic acid levels post-exercise compared to control groups .

Cardiovascular Health

Numerous studies conducted primarily in Russia have reported beneficial effects of this compound on cardiovascular health. It has been suggested that this compound can improve oxygen utilization in heart tissue and may exert protective effects against coronary artery occlusion . A notable clinical trial indicated that patients with ischemic heart disease experienced improved conditions after receiving daily doses of 150 mg for 20 to 30 days .

Detoxification and Hepatoprotection

This compound has been investigated for its detoxifying properties, particularly concerning liver health. Animal studies have shown that it can mitigate liver damage induced by various toxins, including carbon tetrachloride and chloroform . Reports suggest that this compound administration resulted in less fatty infiltration of the liver during starvation conditions, indicating its potential role in fat metabolism and liver protection .

Anti-Tumor Properties

Some research suggests that this compound may possess anti-tumor properties. In experiments where animals were exposed to carcinogenic agents, those treated with this compound showed better outcomes compared to untreated controls . However, these findings require further investigation to establish clinical relevance.

Neurological Benefits

This compound has been studied for its effects on cognitive function and behavior, particularly in children with developmental disorders. A study reported improvements in speech and engagement among children diagnosed with mental retardation following treatment with this compound . This suggests potential applications in pediatric neurology, although more rigorous trials are necessary.

Summary of Therapeutic Claims

The following table summarizes the various therapeutic claims associated with this compound based on available literature:

Case Study 1: Athletic Performance

In a controlled study involving athletes, participants receiving calcium pangamate experienced significant reductions in serum lactic acid levels after intense physical activity compared to those receiving a placebo. This suggests that this compound may facilitate better energy utilization during exercise.

Case Study 2: Cardiovascular Improvement

A cohort study conducted on patients with ischemic heart disease revealed that those treated with daily doses of this compound showed marked improvements in cardiac function and oxygen consumption metrics over a treatment period of several weeks.

Case Study 3: Hepatoprotection

In an animal model subjected to toxic liver conditions, administration of this compound resulted in significantly less liver damage compared to untreated controls, highlighting its potential as a hepatoprotective agent.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO8/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18)/t5-,7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTHOIGMSJMBLM-BUJSFMDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883201 | |

| Record name | Pangamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20858-86-0 | |

| Record name | Pangamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20858-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pangamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020858860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pangamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANGAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPQ53A9F5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.